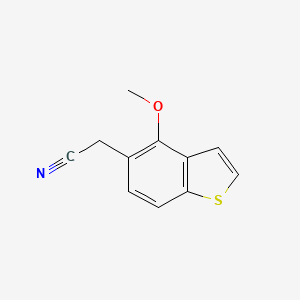
2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound is characterized by the presence of a methoxy group at the 4-position and an acetonitrile group at the 5-position of the benzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzothiophene with acetonitrile under specific conditions. The reaction typically requires a catalyst, such as a transition metal, and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or other electrophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiophenes or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methoxy and acetonitrile groups can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Benzofuran derivatives: Similar in structure but contain an oxygen atom instead of sulfur.
Other benzothiophene derivatives: Compounds like 2-(4-hydroxybenzothiophen-5-yl)acetonitrile share a similar core structure but differ in functional groups.
Uniqueness: 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile is unique due to the specific positioning of the methoxy and acetonitrile groups, which can significantly impact its chemical reactivity and biological activity compared to other benzothiophene derivatives .
Propriétés
Formule moléculaire |
C11H9NOS |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile |
InChI |
InChI=1S/C11H9NOS/c1-13-11-8(4-6-12)2-3-10-9(11)5-7-14-10/h2-3,5,7H,4H2,1H3 |
Clé InChI |
HMOGZGQRWQATHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=C1C=CS2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)

![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)



![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)







